Cas no 93777-01-6 (Butanoic acid,4-[[4-(aminosulfonyl)phenyl]amino]-4-oxo-, sodium salt (1:1))

Butanoic acid,4-[[4-(aminosulfonyl)phenyl]amino]-4-oxo-, sodium salt (1:1) is a sodium salt derivative of a substituted butanoic acid, featuring a sulfonamide functional group. This compound is characterized by its high solubility in aqueous solutions, making it suitable for applications requiring stable and bioavailable formulations. The presence of the aminosulfonyl moiety enhances its potential as an intermediate in pharmaceutical synthesis, particularly for designing sulfonamide-based therapeutics. Its well-defined structure ensures consistent reactivity, facilitating precise chemical modifications. The sodium salt form improves handling and storage stability, while the carboxylate group allows for further derivatization. This compound is valuable in research and industrial settings where controlled functionalization and solubility are critical.
Butanoic acid,4-[[4-(aminosulfonyl)phenyl]amino]-4-oxo-, sodium salt (1:1) structure
93777-01-6 structure
Product Name:Butanoic acid,4-[[4-(aminosulfonyl)phenyl]amino]-4-oxo-, sodium salt (1:1)
CAS No:93777-01-6
MF:C10H11N2NaO5S
MW:294.25951218605
CID:806652
PubChem ID:24878912
Update Time:2025-08-05

Butanoic acid,4-[[4-(aminosulfonyl)phenyl]amino]-4-oxo-, sodium salt (1:1) Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid,4-[[4-(aminosulfonyl)phenyl]amino]-4-oxo-, sodium salt (1:1)
    • N-Succinyl sulfanilaMide sodiuM salt hydrate
    • Sodium 4-oxo-4-(4-sulfamoylanilino)butanoate
    • Q27272526
    • Sulfasuccinamide sodium
    • NS00091378
    • UNII-9GBI1702G8
    • EINECS 298-028-3
    • sodium;4-oxo-4-(4-sulfamoylanilino)butanoate
    • DTXSID70918087
    • N-SUCCINYL SULFANILAMIDE SODIUM SALT H&
    • SULFASUCCINAMIDE SODIUM [WHO-DD]
    • 93777-01-6
    • Sodium 4-((4-(aminosulphonyl)phenyl)amino)-4-oxobutyrate
    • 9GBI1702G8
    • SUCCINANILIC ACID, P-SULFAMYL-, SODIUM SALT
    • SODIUM SULFASUCCINAMIDE
    • MDL: MFCD03427079
    • Inchi: 1S/C10H12N2O5S.Na/c11-18(16,17)8-3-1-7(2-4-8)12-9(13)5-6-10(14)15;/h1-4H,5-6H2,(H,12,13)(H,14,15)(H2,11,16,17);/q;+1/p-1
    • InChI Key: ZSSBHMSGBSLUHH-UHFFFAOYSA-M
    • SMILES: S(C1C=CC(=CC=1)NC(CCC(=O)[O-])=O)(N)(=O)=O.[Na+]

Computed Properties

  • Exact Mass: 294.028637
  • Monoisotopic Mass: 294.028637
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 412
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • Topological Polar Surface Area: 129

Experimental Properties

  • Color/Form: White solid
  • Melting Point: 285-289 °C (lit.)
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C

Butanoic acid,4-[[4-(aminosulfonyl)phenyl]amino]-4-oxo-, sodium salt (1:1) Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3

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Additional information on Butanoic acid,4-[[4-(aminosulfonyl)phenyl]amino]-4-oxo-, sodium salt (1:1)

Research Brief on Butanoic acid,4-[[4-(aminosulfonyl)phenyl]amino]-4-oxo-, sodium salt (1:1) (CAS: 93777-01-6)

Butanoic acid,4-[[4-(aminosulfonyl)phenyl]amino]-4-oxo-, sodium salt (1:1) (CAS: 93777-01-6) is a chemically synthesized compound with potential applications in the pharmaceutical and biomedical fields. Recent studies have explored its biochemical properties, pharmacological activities, and potential therapeutic uses. This research brief provides an overview of the latest findings related to this compound, focusing on its molecular mechanisms, efficacy, and safety profiles.

The compound is characterized by its unique structure, which includes a butanoic acid backbone linked to a sulfonamide group. This structural feature is believed to contribute to its biological activity, particularly in modulating enzyme function and interacting with cellular receptors. Recent research has investigated its role as a potential inhibitor of specific enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development.

In vitro studies have demonstrated that Butanoic acid,4-[[4-(aminosulfonyl)phenyl]amino]-4-oxo-, sodium salt (1:1) exhibits significant inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. These findings suggest its potential utility in treating conditions such as arthritis and other inflammatory disorders. Additionally, preliminary data indicate that the compound may possess antioxidant properties, further supporting its therapeutic potential.

Pharmacokinetic studies have also been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) of the compound. Results indicate that it has favorable bioavailability and a relatively long half-life, which could enhance its efficacy in clinical settings. However, further in vivo studies are required to confirm these findings and assess any potential side effects.

Recent advancements in synthetic chemistry have enabled the production of Butanoic acid,4-[[4-(aminosulfonyl)phenyl]amino]-4-oxo-, sodium salt (1:1) with higher purity and yield, facilitating its use in both research and potential clinical applications. Researchers are also exploring its compatibility with various drug delivery systems, such as nanoparticles and liposomes, to improve its therapeutic index.

In conclusion, Butanoic acid,4-[[4-(aminosulfonyl)phenyl]amino]-4-oxo-, sodium salt (1:1) (CAS: 93777-01-6) represents a promising compound with multiple pharmacological activities. Ongoing research aims to further elucidate its mechanisms of action and evaluate its safety and efficacy in preclinical and clinical models. The compound's potential as a therapeutic agent underscores the importance of continued investigation in this area.

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